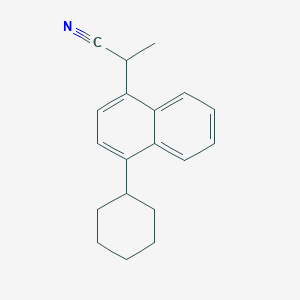
2-(4-Cyclohexylnaphthalen-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Cyclohexylnaphthalen-1-yl)propanenitrile is an organic compound belonging to the class of nitriles Nitriles are characterized by the presence of a cyano group (-CN) attached to a carbon atom This compound features a naphthalene ring substituted with a cyclohexyl group and a propanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: The compound can be synthesized by heating a halogenoalkane with sodium or potassium cyanide in ethanol under reflux conditions.
From Amides: Nitriles can also be prepared by dehydrating amides using reagents such as phosphorus pentoxide (P4O10).
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to obtain the desired nitrile.
Industrial Production Methods
Industrial production of nitriles often involves the ammoxidation of alkanes or alkenes. For example, propionitrile can be produced by the ammoxidation of propanol .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Nitriles can undergo oxidation to form amides or carboxylic acids.
Reduction: Reduction of nitriles using reagents like lithium aluminum hydride (LiAlH4) can yield primary amines.
Substitution: Nitriles can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as Grignard reagents (RMgX) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-(4-Cyclohexylnaphthalen-1-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of biological pathways involving nitriles and their derivatives.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Cyclohexylnaphthalen-1-yl)propanenitrile involves its interaction with molecular targets through its cyano group. The cyano group can participate in various chemical reactions, including nucleophilic addition and substitution, which can affect biological pathways and molecular interactions .
Comparison with Similar Compounds
Similar Compounds
Propanenitrile: A simple aliphatic nitrile with similar reactivity but lacking the aromatic and cyclohexyl groups.
Benzonitrile: An aromatic nitrile with a benzene ring instead of a naphthalene ring.
Cyclohexylacetonitrile: Contains a cyclohexyl group but lacks the naphthalene ring.
Uniqueness
2-(4-Cyclohexylnaphthalen-1-yl)propanenitrile is unique due to its combination of a naphthalene ring, a cyclohexyl group, and a propanenitrile moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C19H21N |
|---|---|
Molecular Weight |
263.4 g/mol |
IUPAC Name |
2-(4-cyclohexylnaphthalen-1-yl)propanenitrile |
InChI |
InChI=1S/C19H21N/c1-14(13-20)16-11-12-17(15-7-3-2-4-8-15)19-10-6-5-9-18(16)19/h5-6,9-12,14-15H,2-4,7-8H2,1H3 |
InChI Key |
HTYSGPGOKDXWFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1=CC=C(C2=CC=CC=C21)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13430796.png)
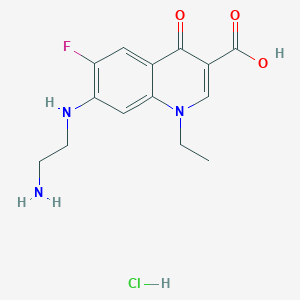

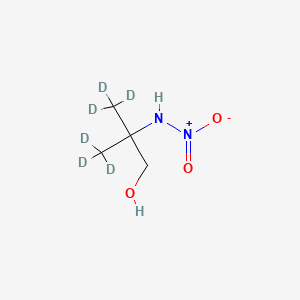
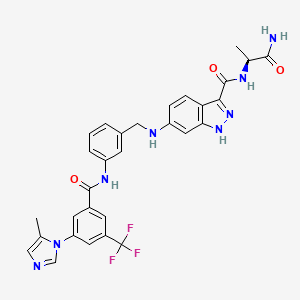
![[1R-(exo,exo)]-3-(4-Methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester](/img/structure/B13430822.png)

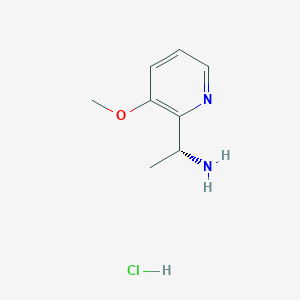

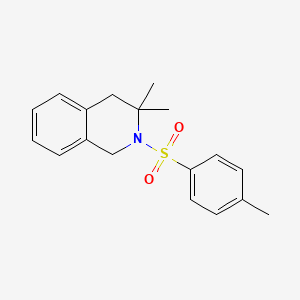
![(Z)-2-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-N'-hydroxyacetimidamide](/img/structure/B13430833.png)
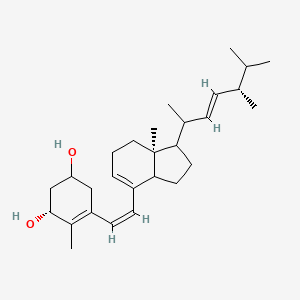
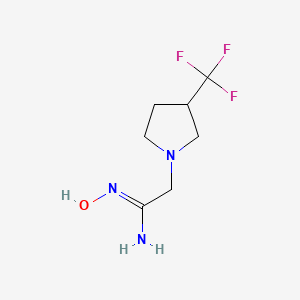
![[[[(2~{R},3~{S},4~{R},5~{R})-5-(6-aminopurin-9-yl)-3-[2-(methylamino)phenyl]carbonyloxy-4-oxidanyl-oxolan-2-yl]methoxy-oxidanyl-phosphoryl]oxy-oxidanyl-phosphoryl]oxy-sulfanyl-phosphinic acid](/img/structure/B13430852.png)
